molecular formula C5H5N3O3 B13091916 4-Pyrimidinol, 6-methyl-5-nitro-

4-Pyrimidinol, 6-methyl-5-nitro-

Cat. No.: B13091916
M. Wt: 155.11 g/mol
InChI Key: JCOKXNKTIIGLPD-UHFFFAOYSA-N
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Description

4-Pyrimidinol, 6-methyl-5-nitro- is a heterocyclic organic compound with the molecular formula C5H5N3O3 and a molecular weight of 155.1115 g/mol It is characterized by a pyrimidine ring substituted with a hydroxyl group at the 4-position, a methyl group at the 6-position, and a nitro group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Pyrimidinol, 6-methyl-5-nitro- can be synthesized through several methods. One common approach involves the nitration of 4-methyl-6-hydroxypyrimidine. This reaction typically uses a mixture of nitric acid and sulfuric acid as nitrating agents . Another method involves the oxidation of 2-thio-6-methyluracil with hydrogen peroxide .

Industrial Production Methods: Industrial production of 4-Pyrimidinol, 6-methyl-5-nitro- often involves large-scale nitration processes, where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 4-Pyrimidinol, 6-methyl-5-nitro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

4-Pyrimidinol, 6-methyl-5-nitro- has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Pyrimidinol, 6-methyl-5-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its biological activity .

Comparison with Similar Compounds

    4-Pyrimidinol: Lacks the nitro and methyl groups, making it less reactive.

    6-Methyl-4-pyrimidinol: Lacks the nitro group, resulting in different chemical and biological properties.

    5-Nitro-4-pyrimidinol: Lacks the methyl group, affecting its reactivity and applications.

Uniqueness: 4-Pyrimidinol, 6-methyl-5-nitro- is unique due to the presence of both the nitro and methyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-methyl-5-nitro-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O3/c1-3-4(8(10)11)5(9)7-2-6-3/h2H,1H3,(H,6,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCOKXNKTIIGLPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC=N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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